Mgggr

説明

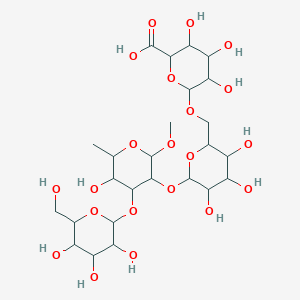

The compound MGGGR, with the chemical formula C25H42O21, is a complex organic molecule characterized by multiple hydroxyl groups and ether linkages. It is known for its intricate structure, which includes several six-membered rings and a carboxylic acid group. The compound’s unique arrangement of atoms and bonds makes it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MGGGR involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core structure, followed by the addition of hydroxyl groups and ether linkages. Key reagents used in the synthesis include various alcohols, acids, and catalysts that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound is achieved through a series of chemical reactions conducted in large-scale reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and minimize by-products.

化学反応の分析

Types of Reactions

MGGGR undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group produces alcohols.

科学的研究の応用

MGGGR has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which MGGGR exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and ether linkages play a crucial role in these interactions, facilitating binding to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

類似化合物との比較

MGGGR can be compared to other similar compounds, such as:

Glucose: Both compounds contain multiple hydroxyl groups, but this compound has a more complex structure.

Sucrose: Like this compound, sucrose contains ether linkages, but it lacks the carboxylic acid group.

Cellulose: Shares the presence of hydroxyl groups and ether linkages, but differs in its polymeric nature.

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.

生物活性

Mgggr, also known as Methylglyoxal bis(guanylhydrazone) (MGBG), is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and metabolic regulation. This article explores the structure-activity relationships (SAR), mechanisms of action, and relevant case studies that highlight the compound's efficacy.

Structure-Activity Relationships (SAR)

MGBG is a competitive inhibitor of S-adenosyl-L-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis, which includes spermidine and spermine. The inhibition of this enzyme leads to decreased polyamine levels, which can affect cell proliferation and induce apoptosis in cancer cells . Quantum mechanical calculations have been employed to ascertain the structural preferences of MGBG under physiological conditions, providing insights into its interaction with biological targets.

MGBG's anticancer properties are attributed to several mechanisms:

- Inhibition of Polyamine Synthesis : By inhibiting S-adenosyl-L-methionine decarboxylase, MGBG disrupts the synthesis of polyamines, which are essential for cell growth and differentiation.

- Induction of Apoptosis : Studies have shown that MGBG can trigger apoptotic pathways in various cancer cell lines, making it a potential candidate for cancer therapy .

- Antioxidant Activity : MGBG has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Table 1: Summary of Key Studies on MGBG

Clinical Applications

MGBG has been evaluated in clinical settings for its potential to treat various malignancies:

- Cancer Treatment : Clinical trials have indicated that MGBG can enhance the effects of other chemotherapeutic agents when used in combination therapies. Its ability to induce apoptosis makes it a valuable addition to cancer treatment regimens.

- Metabolic Disorders : Beyond oncology, research is being conducted on the role of MGBG in metabolic disorders, particularly those related to glycation processes and advanced glycation end products (AGEs) derived from methylglyoxal .

特性

IUPAC Name |

3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[5-hydroxy-2-methoxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c1-5-8(27)18(44-23-16(35)11(30)9(28)6(3-26)42-23)20(25(39-2)41-5)46-24-17(36)12(31)10(29)7(43-24)4-40-22-15(34)13(32)14(33)19(45-22)21(37)38/h5-20,22-36H,3-4H2,1-2H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGBHQRXLBYEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926181 | |

| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128643-92-5 | |

| Record name | Methyl 3-O-glucopyranosyl-2-O-(6-O-(glucopyranosyluronic acid)glucopyranosyl)rhamnopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128643925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。